Benzyl Cis-3-fluoro-4-((methylsulfonyl)oxy)piperidine-1-carboxylate racemate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl Cis-3-fluoro-4-((methylsulfonyl)oxy)piperidine-1-carboxylate racemate is a chemical compound with the molecular formula C14H18FNO5S and a molecular weight of 331.37 g/mol . This compound is characterized by the presence of a piperidine ring substituted with a fluoro group, a methylsulfonyl group, and a benzyl ester. It is used primarily in research settings and has various applications in chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl Cis-3-fluoro-4-((methylsulfonyl)oxy)piperidine-1-carboxylate racemate typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring is synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Fluoro Group: The fluoro group is introduced via a fluorination reaction using reagents such as diethylaminosulfur trifluoride (DAST).
Addition of the Methylsulfonyl Group: The methylsulfonyl group is added through a sulfonylation reaction using methylsulfonyl chloride.
Esterification: The final step involves the esterification of the piperidine ring with benzyl alcohol to form the benzyl ester.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its primary use in research rather than large-scale manufacturing. the synthetic routes mentioned above can be scaled up with appropriate optimization of reaction conditions and purification techniques.
Chemical Reactions Analysis
Types of Reactions
Benzyl Cis-3-fluoro-4-((methylsulfonyl)oxy)piperidine-1-carboxylate racemate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the fluoro or methylsulfonyl groups using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in polar aprotic solvents such as dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Benzyl Cis-3-fluoro-4-((methylsulfonyl)oxy)piperidine-1-carboxylate racemate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Benzyl Cis-3-fluoro-4-((methylsulfonyl)oxy)piperidine-1-carboxylate racemate involves its interaction with specific molecular targets. The fluoro and methylsulfonyl groups may play a role in binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets are subject to ongoing research .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate: Similar structure but with a tert-butyl ester instead of a benzyl ester.
Benzyl Cis-3-fluoro-4-((methylsulfonyl)oxy)piperidine-1-carboxylate: The racemate form is compared to its enantiomers.
Uniqueness
Benzyl Cis-3-fluoro-4-((methylsulfonyl)oxy)piperidine-1-carboxylate racemate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its racemic nature means it contains both enantiomers, potentially leading to different interactions compared to its individual enantiomers .
Properties
IUPAC Name |
benzyl (3S,4R)-3-fluoro-4-methylsulfonyloxypiperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18FNO5S/c1-22(18,19)21-13-7-8-16(9-12(13)15)14(17)20-10-11-5-3-2-4-6-11/h2-6,12-13H,7-10H2,1H3/t12-,13+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJALJABJKAUGCY-QWHCGFSZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)OC1CCN(CC1F)C(=O)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS(=O)(=O)O[C@@H]1CCN(C[C@@H]1F)C(=O)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18FNO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.